N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, a piperidine ring, and a phenoxyacetyl group. Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(15-28-17-6-2-1-3-7-17)25-12-10-16(11-13-25)14-23-21(27)22-24-18-8-4-5-9-19(18)29-22/h1-9,16H,10-15H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAFGRHNONABRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch protocol involves condensing 2-aminothiophenol (1 ) with α-keto acids or esters. For example, reacting 2-aminothiophenol with ethyl oxalyl chloride (2 ) in dichloromethane yields ethyl benzo[d]thiazole-2-carboxylate (3 ), which is hydrolyzed to the carboxylic acid (4 ) using NaOH (Scheme 1).
$$
\text{2-aminothiophenol (1) + ethyl oxalyl chloride (2)} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{ethyl benzo[d]thiazole-2-carboxylate (3)} \xrightarrow{\text{NaOH}} \text{benzo[d]thiazole-2-carboxylic acid (4)}
$$
Optimization Notes :
- Microwave irradiation (100°C, 20 min) improves yield (82%) compared to conventional heating (48 h, 65%).
- Diazotization-coupled methods are avoided due to competing nitration side reactions.
Preparation of 1-(2-Phenoxyacetyl)piperidin-4-yl)methanamine
The piperidine fragment is synthesized through sequential functionalization of piperidin-4-ylmethanol (5 ).
Reductive Amination of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol (5 ) is oxidized to piperidin-4-ylmethanamine (6 ) via a two-step process:
- Swern oxidation converts the alcohol to piperidin-4-ylmethanal (5a ) using oxalyl chloride and dimethyl sulfoxide.
- Reductive amination with ammonium acetate and sodium cyanoborohydride yields the primary amine (6 ) (Scheme 2).
$$
\text{piperidin-4-ylmethanol (5)} \xrightarrow{\text{(COCl)}2, \text{DMSO}} \text{piperidin-4-ylmethanal (5a)} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{piperidin-4-ylmethanamine (6)}
$$
N-Acylation with Phenoxyacetyl Chloride
The amine (6 ) is acylated with phenoxyacetyl chloride (7 ) in anhydrous THF under Schotten-Baumann conditions to yield 1-(2-phenoxyacetyl)piperidin-4-yl)methanamine (8 ) (Scheme 3).
$$
\text{piperidin-4-ylmethanamine (6) + phenoxyacetyl chloride (7)} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1-(2-phenoxyacetyl)piperidin-4-yl)methanamine (8)}
$$
Key Considerations :
- Excess triethylamine (3 equiv) ensures complete neutralization of HCl byproduct.
- Low temperatures (0–5°C) minimize N-overacylation.
Amide Bond Formation: Coupling Fragments
The final step involves coupling benzo[d]thiazole-2-carboxylic acid (4 ) with amine (8 ) using carbodiimide-based reagents.
Activation with EDC/HOBt
Carboxylic acid (4 ) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by addition of amine (8 ) to furnish the target compound (9 ) (Scheme 4).
$$
\text{benzo[d]thiazole-2-carboxylic acid (4) + 1-(2-phenoxyacetyl)piperidin-4-yl)methanamine (8)} \xrightarrow{\text{EDC, HOBt, DMF}} \text{this compound (9)}
$$
Reaction Metrics :
Alternative Synthetic Routes and Comparative Analysis
Gabriel Synthesis for Piperidine Intermediate
An alternative to reductive amination involves Gabriel synthesis, where phthalimide-protected piperidin-4-ylmethanol (10 ) is alkylated with methyl iodide, followed by hydrazinolysis to yield the amine (6 ) (Table 1).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phthalimide, K₂CO₃, DMF, 80°C | 85 |
| 2 | CH₃I, 0°C → 25°C, 12 h | 90 |
| 3 | NH₂NH₂, EtOH, reflux | 75 |
Advantages : Avoids oxidation steps but requires additional protection/deprotection.
Enzymatic Amidation
Lipase-mediated coupling in tert-butanol at 45°C offers a greener alternative, achieving 68% yield with negligible racemization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole and piperidine structure but differ in the substituents on the benzene ring.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives contain a morpholine ring instead of a piperidine ring.
Uniqueness
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its diverse biological activities. The presence of the phenoxyacetyl group and the piperidine ring enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzo[d]thiazole derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. In vitro evaluations revealed that certain derivatives displayed cytotoxic effects with IC50 values ranging from 4 to 9 µM against human leukemia cells .
Table 1: Cytotoxic Effects of Benzo[d]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | Human CD4+ lymphocytes (MT-4) | 4 |
| Compound 2 | Leukemia cell lines | 9 |
| Compound 3 | Solid tumor-derived cells | Not specified |
Neuropharmacological Effects
The piperidine moiety in this compound suggests potential neuropharmacological applications. Piperidine derivatives have been associated with various central nervous system (CNS) activities, including analgesic and anticonvulsant effects. For example, related compounds have demonstrated efficacy in reducing seizures in animal models .
Case Study: Anticonvulsant Activity
A study evaluated a series of piperidine derivatives for their anticonvulsant properties using the maximal electroshock seizure (MES) test. The results indicated that specific modifications to the piperidine structure could enhance activity against seizures, suggesting a promising avenue for further research on this compound's potential as an anticonvulsant agent.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
- Neurotransmitter Modulation : Similar to other piperidine derivatives, it may influence neurotransmitter levels in the brain, contributing to its potential neuropharmacological effects.
Q & A
Basic Question: What are the optimal synthetic routes for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves coupling a benzo[d]thiazole-2-carboxylic acid derivative with a piperidin-4-ylmethylamine intermediate. Method A (as described in ) uses carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or DCM under nitrogen. Yield optimization can be achieved by:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of acid to amine reduces unreacted starting material.
- Purification : Preparative HPLC with gradients (e.g., acetonitrile/water + 0.1% TFA) enhances purity (>98%) .
For piperidine intermediates, reductive amination (e.g., NaBH3CN) of 4-aminomethylpiperidine with phenoxyacetyl chloride in THF at room temperature yields the phenoxyacetyl-piperidine fragment (39–69% yield) .
Advanced Question: How can researchers resolve discrepancies in bioactivity data observed during in vitro assays for this compound?
Answer:
Contradictory bioactivity may arise from stereochemical variability, impurity profiles, or assay conditions. Methodological approaches include:
- Chiral HPLC : To isolate enantiomers and test individual stereoisomers for activity differences (e.g., reports 99% purity via chiral columns).
- Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with assays .
- Dose-response curves : Use 8–12 concentration points to calculate accurate IC50/EC50 values and minimize variability.
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .
Basic Question: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., piperidine CH2 at δ 2.7–3.1 ppm; benzo[d]thiazole C=O at δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Accurately verify molecular weight (e.g., m/z 451.1784 [M+H]+).
- HPLC-UV/ELSD : Assess purity (>95%) with C18 columns (retention time 8–12 min in acetonitrile/water gradients).
- Melting point analysis : Sharp MPs (e.g., 97–100°C) indicate crystalline homogeneity .
Advanced Question: What strategies can be employed to analyze structure-activity relationships (SAR) given the compound's complex heterocyclic framework?
Answer:
SAR studies require systematic modifications:
- Piperidine substitution : Replace phenoxyacetyl with alkyl/acyl groups to probe hydrophobic interactions (e.g., 4,4-difluoropiperidine in improves metabolic stability).
- Thiazole bioisosteres : Substitute benzo[d]thiazole with imidazo[1,2-b]pyridazine () to assess electronic effects on target binding.
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., D1 protease in ). Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
Advanced Question: How can X-ray crystallography be utilized to confirm the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction provides unambiguous stereochemical assignment:
- Crystallization : Use slow vapor diffusion (e.g., ethyl acetate/hexane) to grow crystals. Monoclinic P21/c space group (as in ) is common for similar derivatives.
- Data collection : At 298 K with MoKα radiation (λ = 0.71073 Å). Resolve bond angles (e.g., C9–C10–C11 = 109.03°) and torsional parameters (e.g., C15–C16–C17–N3 = −176.5°) to confirm chair conformation of piperidine .
- Refinement : SHELXL-97 refines structures to R-factor <0.06. Anisotropic displacement parameters validate thermal motion accuracy .
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological activity?
Answer:
- Enzyme inhibition assays : Fluorescence-based or radiometric assays (e.g., kinase activity using ATP-γ-32P).
- Cell viability assays : MTT or CellTiter-Glo® in relevant cell lines (e.g., cancer lines for antiproliferative screening).
- Membrane permeability : Caco-2 monolayer assays to predict oral bioavailability.
- CYP450 inhibition : Assess interaction with CYP3A4/2D6 using fluorescent probes .
Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME calculate logP (optimal 2–4), PSA (<90 Ų), and Rule of Five compliance.
- Metabolism prediction : CypReact identifies vulnerable sites (e.g., piperidine N-dealkylation).
- MD simulations : GROMACS models solvation dynamics and protein-ligand stability over 100 ns trajectories.
- QSAR models : Bayesian classifiers prioritize derivatives with improved IC50 and reduced hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
